CYP3A4 Inhibition Liability: 1-(3,4-Difluorophenyl)piperidin-4-one Exhibits Moderate IC50 of 20 µM
1-(3,4-Difluorophenyl)piperidin-4-one demonstrates measurable, albeit modest, inhibitory activity against the major drug-metabolizing enzyme CYP3A4 in a human liver microsome assay, with an IC50 of 20,000 nM [1]. This value is relevant when comparing its potential as a drug interaction risk versus more potent CYP3A4 inhibitors within the piperidin-4-one class. For context, a structurally related piperidine analog with a more complex substitution pattern has been reported to inhibit CYP3A4 with a much lower IC50 (e.g., 558 nM for a compound in a related series) [2], highlighting that the 3,4-difluorophenyl piperidin-4-one core, in this specific assay context, is a relatively weak CYP3A4 ligand compared to more optimized, potent inhibitors.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | Structurally related piperidine analog (IC50: 558 nM) [Cross-study comparable] |
| Quantified Difference | Target compound is ~36-fold less potent as a CYP3A4 inhibitor. |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation, 2 hr measurement [1]. |
Why This Matters
This moderate IC50 value suggests a lower propensity for CYP3A4-mediated drug-drug interactions compared to more potent inhibitors, which may be a favorable characteristic for a scaffold intended for further optimization in a drug discovery program where minimizing metabolic liabilities is critical.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). IC50: 2.00E+4 nM for CYP3A4. Assay Description: Inhibition of CYP3A4 in human liver microsomes. View Source
- [2] PMC Table 3. IC50 values of selected compounds. F059–1017: 558.1 nM. (Comparative data for a related piperidine analog). View Source
